Welcome to the BenchChem Online Store!
molecular formula C14H10ClFO2 B1397446 2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde CAS No. 716344-23-9

2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde

Cat. No. B1397446
M. Wt: 264.68 g/mol
InChI Key: BNZPXCHHLRBJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07279600B2

Procedure details

The title compound was prepared by reacting trifluoro-methanesulfonic acid 3-chloro-4-formyl-phenyl ester (2.8 g, 9.62 mmol) with 3-fluoro-4-methoxyphenylboronic acid (1.8 g, 10.6 mmol) according to Method B to yield 1.87 g (74%, over two steps) of white solid: mp 116-118° C.; 1H NMR (DMSO-d6): δ 3.91 (3H, s), 7.30 (1H, t, J=8.79 Hz), 7.66-7.68 (1H, m), 7.79 (1H, dd, J=12.91 Hz, J=2.47 Hz), 7.85-7.87 (1H, m), 7.91 (1H, d, J=8.24 Hz), 7.96 (1H, d, J=1.65 Hz), 10.34 (1H, s); IR 1688 cm−1; MS (ESI) m/z 265/267 (M+H)+.
Name
trifluoro-methanesulfonic acid 3-chloro-4-formyl-phenyl ester
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4](OS(C(F)(F)F)(=O)=O)[CH:5]=[CH:6][C:7]=1[CH:8]=[O:9].[F:18][C:19]1[CH:20]=[C:21](B(O)O)[CH:22]=[CH:23][C:24]=1[O:25][CH3:26]>>[Cl:1][C:2]1[CH:3]=[C:4]([C:21]2[CH:22]=[CH:23][C:24]([O:25][CH3:26])=[C:19]([F:18])[CH:20]=2)[CH:5]=[CH:6][C:7]=1[CH:8]=[O:9]

Inputs

Step One
Name
trifluoro-methanesulfonic acid 3-chloro-4-formyl-phenyl ester
Quantity
2.8 g
Type
reactant
Smiles
ClC=1C=C(C=CC1C=O)OS(=O)(=O)C(F)(F)F
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield 1.87 g (74%, over two steps) of white solid

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1C=O)C1=CC(=C(C=C1)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.